

### **NVP-BSK805: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NVP-BSK805**, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is curated for researchers and professionals in drug development and related scientific fields.

## **Chemical Structure and Properties**

**NVP-BSK805** is a substituted quinoxaline derivative.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula



| Property          | Value                                                                                                              |
|-------------------|--------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 8-[3,5-Difluoro-4-(4-morpholinylmethyl)phenyl]-2-[1-(4-piperidinyl)-1H-pyrazol-4-yl]quinoxalinetrihydrochloride[2] |
| Alternate Names   | BSK805, JAK2 inhibitor[3]                                                                                          |
| CAS Number        | 1092499-93-8 (parent), 1942919-79-0<br>(dihydrochloride), 2320258-95-3<br>(trihydrochloride)[2][4]                 |
| Molecular Formula | C27H28F2N6O[4]                                                                                                     |
| SMILES            | FC1=C(CN2CCOCC2)C(F)=CC(C3=CC=CC4=C3N=C(C5=CN(C6CCNCC6)N=C5)C=N4)=C1[4]                                            |

Table 2: Physicochemical Properties

| Property         | Value                                                                                                                             |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight | 490.55 g/mol (parent), 563.47 g/mol (dihydrochloride), 599.94 g/mol (trihydrochloride)[2][3]                                      |
| Appearance       | Crystalline solid[4]                                                                                                              |
| Solubility       | DMSO: >214 mg/mL (184.57 mM), Water: 3 mg/mL (5.32 mM), Ethanol: 14 mg/mL (24.85 mM), DMF: 20 mg/mL, PBS (pH 7.2): 10 mg/mL[3][4] |
| Storage          | Store at -20°C. Solutions are unstable and should be prepared fresh.[5]                                                           |

# **Mechanism of Action and Biological Activity**



**NVP-BSK805** is a potent, selective, and ATP-competitive inhibitor of JAK2.[1][5] It exhibits high affinity for the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] The inhibitory activity of **NVP-BSK805** against various JAK family kinases is detailed in Table 3.

Table 3: Inhibitory Activity of NVP-BSK805 against JAK Kinases

| Target                        | IC50 (nM) |
|-------------------------------|-----------|
| JAK2 (JH1 domain)             | 0.48[3]   |
| JAK2 (full-length, wild-type) | 0.58[3]   |
| JAK2 (V617F mutant)           | 0.56[3]   |
| TYK2 (JH1 domain)             | 10.76[3]  |
| JAK3 (JH1 domain)             | 18.68[3]  |
| JAK1 (JH1 domain)             | 31.63[3]  |

The primary downstream effect of JAK2 inhibition by **NVP-BSK805** is the suppression of the JAK2/STAT5 signaling pathway. This pathway is crucial for the proliferation and survival of cells in certain hematological malignancies.[1] **NVP-BSK805** effectively blocks the phosphorylation of STAT5 in cells harboring the activating JAK2 V617F mutation, leading to cell cycle arrest and apoptosis.[1][6]

## **Signaling Pathway**

The JAK2/STAT5 signaling pathway is a critical intracellular cascade initiated by the binding of cytokines, such as erythropoietin (EPO), to their cognate receptors. This binding event leads to the dimerization of the receptor and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT5 proteins. STAT5 is then phosphorylated by JAK2, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival. **NVP-BSK805** acts by directly inhibiting the kinase activity of JAK2, thereby blocking all subsequent downstream signaling events.





**Figure 1.** The JAK2/STAT5 signaling pathway and the inhibitory action of **NVP-BSK805**.

## **Experimental Protocols**

This section provides an overview of key experimental methodologies used to characterize **NVP-BSK805**. For complete, detailed protocols, it is recommended to consult the original research articles.

### **Clonogenic Survival Assay**

This assay is used to determine the long-term proliferative capacity of cells after treatment with **NVP-BSK805**, often in combination with radiation.[6]

#### General Protocol:

- Cell Seeding: Single-cell suspensions of cancer cells (e.g., esophageal squamous cell carcinoma lines) are seeded into 6-well plates at a low density (e.g., 500 cells/well).[7]
- Treatment: Cells are treated with varying concentrations of NVP-BSK805 for a specified period (e.g., 4 hours) before or after exposure to ionizing radiation.[6]
- Incubation: The plates are incubated for 12-14 days to allow for colony formation.
- Staining and Counting: Colonies are fixed with a solution such as 6% glutaraldehyde and stained with 0.5% crystal violet.[8] Colonies containing 50 or more cells are counted.



 Data Analysis: The surviving fraction is calculated as the number of colonies formed divided by the number of cells seeded, corrected for the plating efficiency of untreated cells.

## **Western Blotting for STAT5 Phosphorylation**

This technique is used to quantify the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates, providing a direct measure of JAK2 inhibition by **NVP-BSK805**.[1]

#### General Protocol:

- Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common lysis buffer is RIPA buffer.[9]
- Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).[9]
- Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.[9]
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
  incubated with primary antibodies specific for p-STAT5 (e.g., anti-p-STAT5 Tyr694) and total
  STAT5.[10][11] This is followed by incubation with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

### In Vivo Mouse Models

a) Ba/F3 JAK2V617F Cell-Driven Mouse Model of Leukemia: This model is used to assess the in vivo efficacy of **NVP-BSK805** in a leukemia context.[1][12]

General Protocol:



- Cell Line: The murine pro-B cell line Ba/F3 is engineered to express the human JAK2 V617F mutant, making its survival dependent on JAK2 signaling.[13]
- Implantation: A defined number of Ba/F3-JAK2V617F cells (e.g., 3.0 × 10<sup>6</sup>) are injected intravenously into immunocompromised mice (e.g., BALB/c nude or SCID beige mice).[12]
   [14]
- Treatment: After a few days to allow for cell engraftment, mice are treated with NVP-BSK805
   (e.g., 150 mg/kg, orally) or vehicle.[1]
- Monitoring and Endpoint Analysis: Disease progression is monitored by assessing
  parameters such as body weight, survival, and spleen size (splenomegaly).[14] At the end of
  the study, tissues such as the spleen can be harvested for analysis of p-STAT5 levels by
  Western blotting or immunohistochemistry.[1]

b) rhEpo-Induced Polycythemia Mouse Model: This model is used to evaluate the effect of **NVP-BSK805** on erythropoiesis.[1]

#### General Protocol:

- Induction of Polycythemia: Mice (e.g., BALB/c) are injected with recombinant human erythropoietin (rhEpo) to stimulate red blood cell production.[15]
- Treatment: Concurrently with or after rhEpo administration, mice are treated with NVP-BSK805 or vehicle.
- Endpoint Analysis: The degree of polycythemia is assessed by measuring hematocrit, hemoglobin levels, and red blood cell counts. Spleen weight is also measured as an indicator of extramedullary hematopoiesis.[16]

## **Experimental Workflows**

The following diagrams illustrate the general workflows for the key experiments described above.





Figure 2. Workflow for a clonogenic survival assay.





**Figure 3.** Workflow for Western blotting of STAT5 phosphorylation.







**Figure 4.** Workflows for in vivo mouse models.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NVP BSK 805 (CAS 2320258-95-3): R&D Systems [rndsystems.com]
- 3. adooq.com [adooq.com]
- 4. NVP-BSK805 (hydrochloride) | CAS 1942919-79-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NVP-BSK805, an Inhibitor of JAK2 Kinase, Significantly Enhances the Radiosensitivity of Esophageal Squamous Cell Carcinoma in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell proliferation assay and clonogenic survival assay [bio-protocol.org]
- 8. Clonogenic assay of cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ba/F3-EPOR-JAK2-V617F-Cell-Line Kyinno Bio [kyinno.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Impaired response of polycythemic mice to erythropoietin induced by protein starvation imposed after hormone administration PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NVP-BSK805: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609688#nvp-bsk805-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com